molecular formula C6H17BrN2 B3068109 Hexamethylenediammonium dibromide CAS No. 24731-81-5

Hexamethylenediammonium dibromide

Cat. No.: B3068109
CAS No.: 24731-81-5
M. Wt: 197.12 g/mol
InChI Key: CRMNBZZUVZXIJF-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is primarily used in scientific research and industrial applications .

Scientific Research Applications

Hexamethylenediammonium dibromide has a wide range of applications in scientific research:

    Catalysis: It is used as a precursor in the synthesis of molybdenum and tungsten sulfide catalysts for hydrodesulfurization reactions.

    Herbicide and Weed Control: It has been evaluated for its toxic effects on plant roots and its potential use as an herbicide.

    Algaecide for Water Treatment: It exhibits algaecidal activity and is used in water treatment processes.

    Material Synthesis: It is used in the synthesis of various materials, including organohalide-based perovskites for solar cell applications.

Future Directions

In terms of future directions, one study discusses the use of Hexamethylenediammonium thiometallate (HeDaT) of molybdenum and tungsten in the synthesis of MoS2 and WS2 catalysts . These catalysts were generated during the hydrodesulfurization (HDS) of dibenzothiophene (DBT) . This suggests potential applications in the field of catalysis .

Preparation Methods

Hexamethylenediammonium dibromide can be synthesized through the reaction of hexamethylenediamine with hydrobromic acid. The reaction typically occurs in an aqueous solution, where hexamethylenediamine is dissolved in water and hydrobromic acid is added dropwise with constant stirring . The resulting solution is then evaporated to yield this compound as a crystalline solid .

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include the use of automated reactors and precise control of reaction conditions such as temperature, pH, and concentration .

Chemical Reactions Analysis

Hexamethylenediammonium dibromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexamethylenediamine oxide under specific conditions.

    Reduction: It can be reduced to hexamethylenediamine using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the bromide ions are replaced by other anions such as chloride or sulfate.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Hexamethylenediammonium dibromide can be compared with other similar compounds such as:

    Hexamethylenediammonium thiometallates: These compounds are used as precursors for molybdenum and tungsten sulfide catalysts.

    Tetraethylammonium thiometallates: These compounds are also used in catalysis and have similar applications.

    Ammonium tetrathiomolybdate: This compound is another precursor for molybdenum sulfide catalysts and is used in hydrodesulfurization reactions.

This compound is unique in its specific applications and the types of reactions it undergoes, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Hexamethylenediammonium dibromide can be achieved through a simple reaction between hexamethylenediamine and hydrobromic acid.", "Starting Materials": [ "Hexamethylenediamine", "Hydrobromic acid" ], "Reaction": [ "Add hexamethylenediamine to a round-bottom flask", "Add hydrobromic acid to the flask slowly while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain Hexamethylenediammonium dibromide" ] }

CAS No.

24731-81-5

Molecular Formula

C6H17BrN2

Molecular Weight

197.12 g/mol

IUPAC Name

hexane-1,6-diamine;hydrobromide

InChI

InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H

InChI Key

CRMNBZZUVZXIJF-UHFFFAOYSA-N

SMILES

C(CCC[NH3+])CC[NH3+].[Br-].[Br-]

Canonical SMILES

C(CCCN)CCN.Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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